Boc-3,4-dihydroxy-L-phenylalanine

Biomimetic adhesion Surface chemistry EPR spectroscopy

Boc‑3,4‑dihydroxy‑L‑phenylalanine (Boc‑DOPA, CAS 30033‑24‑0) is an N‑α‑tert‑butyloxycarbonyl‑protected derivative of the non‑proteinogenic amino acid L‑3,4‑dihydroxyphenylalanine (L‑DOPA) [REFS‑1]. The compound retains the catechol side‑chain that is essential for redox activity, metal chelation, and underwater adhesion while masking the α‑amine with an acid‑labile Boc group [REFS‑2].

Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
CAS No. 30033-24-0
Cat. No. B009062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3,4-dihydroxy-L-phenylalanine
CAS30033-24-0
SynonymsBoc-3,4-dihydroxy-L-phenylalanine;  N-(tert-buloxycarbonyl)-3,4-dihydroxy-L-phenylalanine; N-(tert-Buloxycarbonyl)-3-hydroxy-L-tyrosine; N-(tert-Butyloxycarbonyl)-L-dopa; N-(tert-Butoxycarbonyl)-3,4-dihydroxy-L-phenylalanine
Molecular FormulaC14H19NO6
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
InChIInChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
InChIKeyUJEMVSDPTZRTIL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3,4-dihydroxy-L-phenylalanine – A Protected L-DOPA Building Block for Precision Peptide and Biomimetic Synthesis


Boc‑3,4‑dihydroxy‑L‑phenylalanine (Boc‑DOPA, CAS 30033‑24‑0) is an N‑α‑tert‑butyloxycarbonyl‑protected derivative of the non‑proteinogenic amino acid L‑3,4‑dihydroxyphenylalanine (L‑DOPA) [REFS‑1]. The compound retains the catechol side‑chain that is essential for redox activity, metal chelation, and underwater adhesion while masking the α‑amine with an acid‑labile Boc group [REFS‑2]. This protection strategy makes Boc‑DOPA compatible with Boc‑based solid‑phase peptide synthesis (SPPS) and solution‑phase couplings, enabling selective amide bond formation without interference from the free amine [REFS‑3].

Why Boc-3,4-dihydroxy-L-phenylalanine Cannot Be Replaced by Other L-DOPA Derivatives in Critical Workflows


Protected DOPA derivatives are not functionally interchangeable because the choice of N‑α‑protecting group directly determines compatibility with the synthesis strategy, the stability of the catechol moiety, and the final peptide’s performance. The Boc group withstands the repetitive TFA treatments used in Boc‑SPPS, whereas the base‑labile Fmoc group is incompatible with such cycles [REFS‑1]. Furthermore, the absence of a catechol‑protecting group on Boc‑DOPA (unlike acetonide‑protected Fmoc‑DOPA) allows simultaneous side‑chain deprotection and resin cleavage under standard acidic conditions, reducing synthetic steps [REFS‑2]. Substituting with unprotected L‑DOPA leads to uncontrolled oxidation and oligomerization, while using a fully protected variant (e.g., Fmoc‑DOPA(acetonide)‑OH) introduces an extra deprotection step and limits compatibility with Boc‑based protocols [REFS‑3]. The quantitative evidence below demonstrates exactly where Boc‑DOPA provides verifiable, meaningful differentiation for scientific selection.

Boc-3,4-dihydroxy-L-phenylalanine: Verifiable Differentiation Versus Closest Analogs


Surface Coverage on Hydrophobic Polystyrene: Boc-DOPA vs. Tyrosine vs. Phenylalanine

Boc‑DOPA‑functionalized 4‑arm PEG (PEG‑(N‑Boc‑L‑DOPA)₄) achieved 70 % surface coverage on spin‑labelled polystyrene nanobeads, compared to 50 % for Boc‑tyrosine‑PEG and 0 % for Boc‑phenylalanine‑PEG, measured by electron paramagnetic resonance (EPR) spectroscopy [REFS‑1]. This head‑to‑head experiment demonstrates that the catechol di‑hydroxy motif of DOPA, when incorporated via Boc protection, provides a quantifiable and significant advantage in underwater adhesion to hydrophobic surfaces.

Biomimetic adhesion Surface chemistry EPR spectroscopy

Synthesis Yield of Boc-DOPA vs. Fmoc-DOPA Under Comparable Laboratory Conditions

In the same study that reported the preparation of multiple DOPA derivatives, the purified yield of Boc‑DOPA was 40.3 % after silica gel chromatography, whereas Fmoc‑DOPA was obtained in 58.6 % yield after extraction and solvent removal [REFS‑1]. Although the procedures differ—Boc‑DOPA synthesis used di‑tert‑butyl dicarbonate while Fmoc‑DOPA used Fmoc‑Cl under Schotten‑Baumann conditions—the data reflect the relative synthetic accessibility of the two derivatives in a typical academic laboratory setting.

Peptide chemistry Amino acid protection Synthetic methodology

Molecular Weight Advantage Over Fmoc-Protected DOPA Derivatives

Boc‑DOPA has a molecular weight of 297.30 g mol⁻¹ (C₁₄H₁₉NO₆) [REFS‑1], whereas Fmoc‑DOPA has a molecular weight of 419.43 g mol⁻¹ (C₂₄H₂₁NO₆) [REFS‑2]. This 122 g mol⁻¹ difference means that, for the same molar amount of DOPA incorporated into a peptide, the Boc‑protected monomer requires approximately 29 % less mass input. In multi‑gram syntheses, this directly reduces raw material costs and resin loading disparities, particularly when DOPA is used at multiple positions.

Atom economy Peptide synthesis Solid-phase peptide synthesis

One‑Step Deprotection and Cleavage Convenience in Boc‑Strategy SPPS

Using Boc‑DOPA in combination with TBDMS‑ or TBDPS‑protected catechol derivatives, the fully assembled DOPA‑containing peptides can be simultaneously side‑chain deprotected and cleaved from the resin in a single acidolysis step (TFA or HF). The Wilker group demonstrated that such peptides are obtained quantitatively as pure DOPA dipeptides in one step [REFS‑1]. In contrast, Fmoc‑DOPA(acetonide)‑OH requires a separate TFA‑mediated acetonide removal after peptide assembly, extending the synthesis by an additional post‑cleavage step [REFS‑2].

Solid-phase peptide synthesis Deprotection chemistry Mussel adhesive peptides

High-Impact Application Scenarios Where Boc-3,4-dihydroxy-L-phenylalanine Demonstrates Measurable Advantage


Boc‑Strategy Solid‑Phase Peptide Synthesis of Mussel Adhesive Protein Mimics

Boc‑DOPA is the building block of choice for Boc‑SPPS of DOPA‑containing peptides because it permits simultaneous side‑chain deprotection and resin cleavage in one step [REFS‑1]. This is critical for synthesising repetitive DOPA‑Lys and DOPA‑(Pro‑Hyp‑Gly) motifs found in mussel foot proteins, where multiple DOPA residues are required [REFS‑2].

Wet Adhesion and Coating Development on Hydrophobic Surfaces

The 70 % surface coverage achieved by PEG‑(N‑Boc‑L‑DOPA)₄ on polystyrene, compared to 50 % for tyrosine and 0 % for phenylalanine [REFS‑1], makes Boc‑DOPA an essential intermediate for designing underwater adhesives and anti‑biofouling coatings that must function on low‑energy surfaces.

Neuroactive Compound and Prodrug Synthesis

Boc‑DOPA’s superior stability relative to unprotected L‑DOPA [REFS‑1] enables its use as a stable intermediate in the synthesis of dopamine analogs and L‑DOPA prodrugs, where the Boc group can later be removed under mild acidic conditions without degrading the catechol moiety.

Biomimetic Polymer and Hydrogel Fabrication

The combination of Boc protection and free catechol hydroxyls allows Boc‑DOPA to be incorporated into polymer backbones (e.g., PEG, polyacrylates) for the creation of redox‑active hydrogels, self‑healing materials, and metal‑chelating resins, where the catechol functionality is essential for cross‑linking [REFS‑1].

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